Methylophiopogonone A
Overview
Description
Methylophiopogonone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its notable anti-inflammatory properties .
Scientific Research Applications
Methylophiopogonone A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of homoisoflavonoids and their chemical properties.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in treating inflammatory diseases and certain types of cancer.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Methylophiopogonone A exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Cancer Treatment: It induces apoptosis and inhibits the proliferation of cancer cells by modulating various signaling pathways
Biochemical Analysis
Biochemical Properties
Methylophiopogonone A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide (NO) by interacting with inducible nitric oxide synthase (iNOS), thereby exhibiting anti-inflammatory effects . Additionally, this compound interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD), contributing to its antioxidative properties .
Cellular Effects
This compound exerts profound effects on different cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and suppresses migration. These effects are mediated through the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cellular metabolism by altering the levels of key metabolites involved in glycerophospholipid and glutathione metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of iNOS by binding to its active site, reducing the production of NO . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . This results in changes in the expression of genes involved in inflammation, apoptosis, and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound maintains its anti-inflammatory and antioxidative effects for several hours after administration . Long-term studies in vivo have demonstrated that it can exert sustained protective effects on cellular function, particularly in models of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal discomfort and mild hepatotoxicity have been reported . The threshold for these toxic effects is dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various metabolites that retain some of its biological activities . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites in pathways such as glycerophospholipid and glutathione metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, this compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylophiopogonone A can be synthesized through various chemical reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound primarily relies on extraction from the roots of Ophiopogon japonicus. The process involves several steps:
Extraction: The roots are subjected to solvent extraction using alcohol-based solvents such as ethanol or methanol.
Separation: The extract is then separated using techniques like liquid-liquid extraction or chromatography.
Purification: The compound is purified through crystallization or other purification methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methylophiopogonone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzopyranone ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Comparison with Similar Compounds
Methylophiopogonone A is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:
Methylophiopogonone B: Another homoisoflavonoid with similar anti-inflammatory properties.
Ophiopogonanone A: A related compound with distinct chemical properties and biological activities
This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZLTCWRDPAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?
A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].
Q2: What is the chemical structure of this compound?
A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].
Q3: What are the main analytical methods used to identify and quantify this compound in plant material?
A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].
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